N-(1-Phenylethyl)acetamide
Overview
Description
N-(1-Phenylethyl)acetamide is a member of the acetamide class of compounds, resulting from the formal condensation of the amino group of 1-phenylethylamine with one mole equivalent of acetic acid . This compound is characterized by its molecular formula (C_{10}H_{13}NO) and a molecular weight of 163.22 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Target of Action
N-(1-Phenylethyl)acetamide is a complex compound with a variety of potential targets. One of the primary targets of this compound is the Aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of the aliphatic amidase operon .
Mode of Action
It is known to negatively regulate the expression of the aliphatic amidase operon . This regulation occurs at the protein level, inhibiting the action of the Aliphatic amidase expression-regulating protein .
Biochemical Pathways
Based on the known metabolism of similar compounds, it can be anticipated that the metabolism of this compound may involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that these properties may significantly impact the bioavailability of this compound .
Result of Action
It is known that the compound has the ability to regulate the expression of the aliphatic amidase operon, which could have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-Phenylethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with acetic anhydride or acetyl chloride under basic conditions . The reaction typically proceeds as follows:
[ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{NHCOCH}_3 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady temperature and pressure, which helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-(1-Phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(1-Phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of analgesic and anti-inflammatory drugs.
Industry: Utilized in the production of polymers and other industrial chemicals
Comparison with Similar Compounds
N-Phenylacetamide: Similar in structure but lacks the phenylethyl group.
N-(1-Phenylethyl)benzamide: Contains a benzamide group instead of an acetamide group.
N-(1-Phenylethyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness: N-(1-Phenylethyl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the phenylethyl group enhances its lipophilicity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-(1-phenylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8(11-9(2)12)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVMRYVMZLANOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6284-14-6 | |
Record name | Acetamide, N-(1-phenylethyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7176 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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